molecular formula C23H22FN3O3 B610928 Sovesudil CAS No. 1333400-14-8

Sovesudil

Cat. No. B610928
CAS RN: 1333400-14-8
M. Wt: 407.4454
InChI Key: PNWBYIFLWUCWKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sovesudil, also known as PHP-201, is a novel class of molecules called Rho kinase (ROCK) inhibitors . It is used for the treatment of normal-tension glaucoma .


Molecular Structure Analysis

The chemical formula of this compound is C23H22FN3O3 . The exact mass is 407.16 and the molecular weight is 407.445 .


Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 407.44 . It is soluble in DMSO up to 100 mg/mL .

Scientific Research Applications

  • Enhancement of Corneal Endothelial Cells Regeneration : Sovesudil has been found to enhance the proliferation, adhesion, and migration of human corneal endothelial cells (hCEnCs). This is significant because hCEnCs play a crucial role in maintaining corneal transparency and the loss or dysfunction of these cells is a leading cause of blindness due to corneal failure. This compound, along with other ROCK inhibitors, has shown potential in regenerating hCEnCs, which is a promising avenue for treating corneal endothelial diseases and may reduce the need for corneal transplantation (Kim, Shin, & Lee, 2022).

Mechanism of Action

Sovesudil works by inhibiting Rho kinase (ROCK). This action relaxes the trabecular meshwork and subsequently increases aqueous humor outflow. The increase in aqueous humor outflow lowers intraocular pressure (IOP), which is essential for treatments of Primary Open Angle Glaucoma (POAG) as well as normal tension glaucoma (NTG) .

Safety and Hazards

Sovesudil is not classified as a hazardous substance or mixture . The most frequent ocular adverse event among this compound-treated patients was conjunctival hyperaemia . In case of exposure, it is recommended to rinse skin thoroughly with large amounts of water, flush eyes immediately with large amounts of water, and seek medical attention .

properties

IUPAC Name

propyl 3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c1-2-10-30-23(29)17-5-3-4-15(11-17)19-12-16(6-7-18(19)13-25)22(28)27-21-8-9-26-14-20(21)24/h3-9,11-12,14H,2,10,13,25H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWBYIFLWUCWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1333400-14-8
Record name Sovesudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1333400148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOVESUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C23O3R93BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.